Fenebrutinib (CAS: 1434048-34-6) is a potent, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK), originally developed to overcome the limitations of first-generation covalent BTK inhibitors. Exhibiting a baseline inhibition constant (Ki) of 0.91 nM against wild-type BTK, it is primarily procured for advanced immunological, neuroinflammatory, and oncological research. Unlike traditional BTK inhibitors that rely on irreversible binding to the Cys481 residue, Fenebrutinib utilizes a distinct binding pocket, making it an essential precursor and reference compound for modeling Ibrutinib-resistant B-cell malignancies and highly specific autoimmune pathway assays. Its exceptional kinome selectivity and central nervous system (CNS) penetrance make it a critical material for laboratories requiring precise BTK modulation without the confounding off-target toxicity associated with broader kinase inhibitors .
Substituting Fenebrutinib with standard covalent BTK inhibitors, such as Ibrutinib or Evobrutinib, frequently results in experimental failure in specific advanced models. Covalent inhibitors irreversibly bind to the Cys481 residue of BTK; consequently, in disease models harboring the C481S mutation (common in relapsed B-cell malignancies), these generic substitutes lose their primary mechanism of action and exhibit drastically reduced efficacy. Furthermore, older generation BTK inhibitors suffer from poor kinome selectivity, inadvertently inhibiting off-target kinases like EGFR, ITK, and TEC. This off-target activity confounds data in sensitive autoimmune and neuroinflammatory assays by inducing broad, non-specific immunosuppression and cellular toxicity. Procurement of Fenebrutinib is specifically justified when researchers must bypass Cys481-mediated resistance and require absolute target specificity to ensure reproducible, artifact-free biological readouts[1].
A primary driver for selecting Fenebrutinib over baseline covalent inhibitors is its ability to maintain high binding affinity in the presence of the C481S mutation. In comparative biochemical assays, Fenebrutinib demonstrated a Ki of 1.6 nM against the C481S mutant, nearly identical to its wild-type affinity. In contrast, the standard covalent inhibitor Ibrutinib suffers a significant loss of potency (dropping to an IC50 of 4.6 nM or higher) because it can no longer form a covalent bond, while other covalent competitors like Evobrutinib fail to demonstrate meaningful binding against the mutant at standard concentrations[1].
| Evidence Dimension | Binding affinity (Ki / IC50) for BTK C481S mutant |
| Target Compound Data | Fenebrutinib Ki = 1.6 nM |
| Comparator Or Baseline | Ibrutinib IC50 = 4.6 nM (6-fold loss vs WT); Evobrutinib = No binding |
| Quantified Difference | Fenebrutinib maintains sub-2 nM affinity; covalent comparators lose primary binding mechanism. |
| Conditions | In vitro biochemical kinase assay (ATP-independent binding) |
Procurement of Fenebrutinib is essential for laboratories modeling relapsed, Ibrutinib-resistant Waldenström macroglobulinemia and chronic lymphocytic leukemia.
Fenebrutinib offers an exceptionally clean selectivity profile compared to other BTK inhibitors, making it highly desirable for precise pathway isolation. In a broad kinome screen of 218 off-target kinases evaluated at 1 µM, Fenebrutinib inhibited only 3 off-target kinases by >50%. Under the same conditions, the baseline comparator Ibrutinib inhibited 31 off-target kinases, and the clinical-stage comparator Tolebrutinib inhibited 19. This >100-fold selectivity over kinases such as Bmx, Fgr, and Src ensures that experimental readouts are strictly BTK-dependent[1].
| Evidence Dimension | Number of off-target kinases inhibited (>50% inhibition) |
| Target Compound Data | Fenebrutinib = 3 kinases |
| Comparator Or Baseline | Ibrutinib = 31 kinases; Tolebrutinib = 19 kinases |
| Quantified Difference | Fenebrutinib exhibits ~10-fold fewer off-target interactions than Ibrutinib. |
| Conditions | SelectScreen kinase panel (218 kinases) at 1 µM concentration |
Minimizing off-target kinase inhibition prevents confounding cellular toxicity and non-specific immunosuppression in sensitive in vitro autoimmune assays.
Despite being a non-covalent and reversible inhibitor, Fenebrutinib achieves sustained target engagement that rivals covalent compounds. In vitro biochemical enzyme assays demonstrate that Fenebrutinib has an average residence time with BTK of 18.3 ± 2.8 hours. This exceptionally slow dissociation rate allows it to provide the prolonged pathway suppression typical of irreversible inhibitors, but without the permanent protein modification and associated immunogenic risks that limit the utility of first-generation covalent drugs in long-term cellular assays .
| Evidence Dimension | Average target residence time |
| Target Compound Data | Fenebrutinib = 18.3 ± 2.8 hours |
| Comparator Or Baseline | Standard transient non-covalent inhibitors (typically <1-2 hours) |
| Quantified Difference | Fenebrutinib provides near-covalent duration of target occupancy (18+ hours) while remaining structurally reversible. |
| Conditions | In vitro biochemical BTK enzyme assay |
This extended residence time is critical for researchers designing long-term dosing models in neuroinflammation where sustained microglial suppression is required.
Because Fenebrutinib maintains a sub-2 nM Ki against the C481S BTK mutant, it is the premier choice for in vitro and in vivo models of relapsed chronic lymphocytic leukemia (CLL) and Waldenström macroglobulinemia. Researchers must procure this specific non-covalent compound to bypass the resistance mechanisms that render standard covalent inhibitors ineffective in these cell lines [1].
Fenebrutinib's ability to cross the blood-brain barrier and its exceptionally low off-target kinase profile (inhibiting only 3 of 218 off-targets) make it highly suited for MS research. It allows for the precise, sustained modulation of microglial activity and B-cell signaling in the central nervous system without inducing the broad cellular toxicity seen with less selective inhibitors like Ibrutinib or Tolebrutinib [2].
For chronic models of rheumatoid arthritis or systemic lupus erythematosus (SLE), Fenebrutinib's 18.3-hour target residence time provides the sustained pathway inhibition required for long-term studies. Its reversible nature avoids the permanent protein modifications of covalent drugs, offering a safer, more translatable pharmacological profile for evaluating chronic autoimmune interventions .